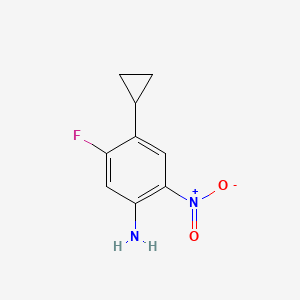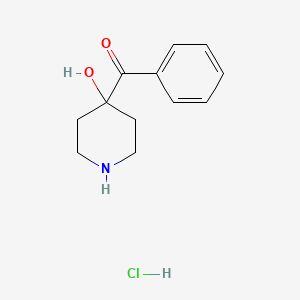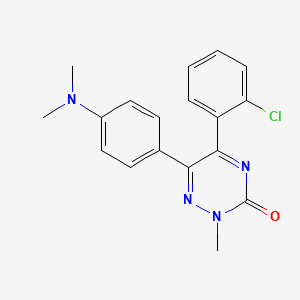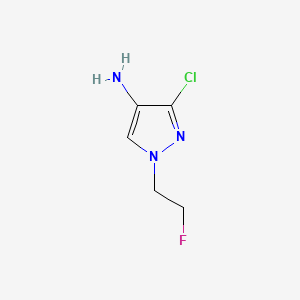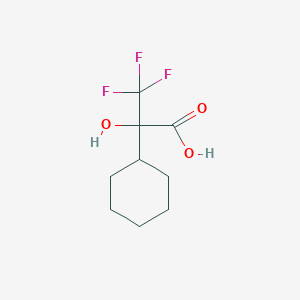
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid is an organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a hydroxyl group attached to a propionic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a propionic acid derivative. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Cyclohexyl-3,3,3-trifluoro-2-oxo-propionic acid, while reduction of the carboxylic acid group can produce 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanol .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Cycl
Propiedades
Fórmula molecular |
C9H13F3O3 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
2-cyclohexyl-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h6,15H,1-5H2,(H,13,14) |
Clave InChI |
WNXJNXZOYHFFFN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C(=O)O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


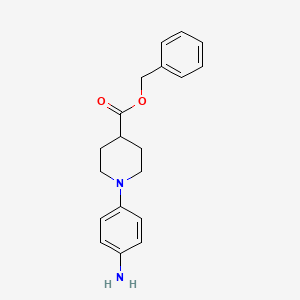
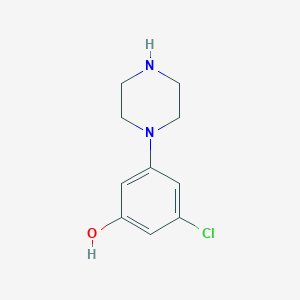
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
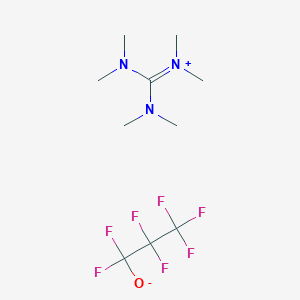
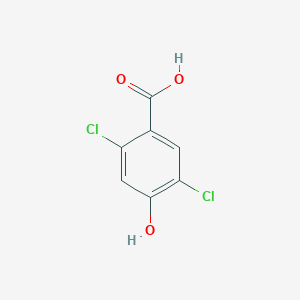
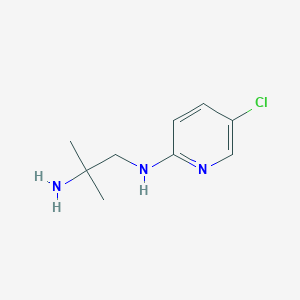
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
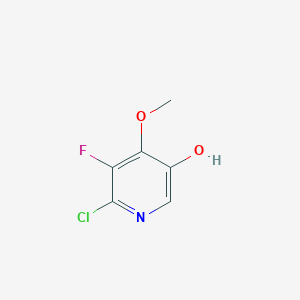
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
